2-Fluoro-2-[4-(propan-2-yl)phenyl]acetic acid 2-Fluoro-2-[4-(propan-2-yl)phenyl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17855008
InChI: InChI=1S/C11H13FO2/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h3-7,10H,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C11H13FO2
Molecular Weight: 196.22 g/mol

2-Fluoro-2-[4-(propan-2-yl)phenyl]acetic acid

CAS No.:

Cat. No.: VC17855008

Molecular Formula: C11H13FO2

Molecular Weight: 196.22 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-2-[4-(propan-2-yl)phenyl]acetic acid -

Specification

Molecular Formula C11H13FO2
Molecular Weight 196.22 g/mol
IUPAC Name 2-fluoro-2-(4-propan-2-ylphenyl)acetic acid
Standard InChI InChI=1S/C11H13FO2/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h3-7,10H,1-2H3,(H,13,14)
Standard InChI Key BOLCEIOVORJSMY-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C(C=C1)C(C(=O)O)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 2-fluoro-2-[4-(propan-2-yl)phenyl]acetic acid features a fluorine atom directly bonded to the α-carbon of the acetic acid moiety, which is also connected to a phenyl ring substituted with an isopropyl group at the para position. This configuration confers unique electronic and steric properties, influencing both reactivity and intermolecular interactions . Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₁₃H₁₅FO₂
Molecular Weight224.25 g/mol
Melting Point96–98°C (predicted)
logP (Octanol-Water)2.8 (estimated)

The fluorine atom’s electronegativity induces a strong dipole moment, polarizing the α-carbon and enhancing the compound’s acidity (pKa ≈ 2.9) . This property facilitates deprotonation under mild basic conditions, making it a versatile intermediate in nucleophilic substitution reactions.

Synthetic Methodologies

Copper-Catalyzed Fluorination

A robust synthesis route involves copper-mediated cross-coupling of 4-isopropylphenylboronic acid with ethyl bromofluoroacetate. This method, adapted from radiopharmaceutical synthesis protocols, employs a CuI/4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine catalyst system under cesium carbonate base . The reaction proceeds via a single-electron transfer mechanism, achieving yields up to 75% after hydrolysis .

Industrial-Scale Production

Continuous flow reactors have been proposed for large-scale manufacturing, enabling precise control over exothermic fluorination steps. Automated systems mitigate side reactions such as defluorination, ensuring product purity >98% .

Biological Activity and Mechanistic Insights

Anticancer Activity

Preliminary screens against MCF-7 breast cancer cells revealed moderate cytotoxicity (EC₅₀ = 12 µM), attributed to apoptosis induction via caspase-3 activation . Comparative studies indicate that para-substituted derivatives exhibit superior activity compared to ortho- or meta-isomers, highlighting the importance of substituent positioning .

Applications in Drug Development

Prodrug Design

The carboxylic acid group enables esterification to improve membrane permeability. For instance, ethyl ester prodrugs of analogous compounds show 3-fold enhanced oral bioavailability in rodent models .

Structural Analogs and Structure-Activity Relationships

A comparative analysis of substituted 2-fluoro-2-arylacetic acids reveals critical trends:

CompoundSubstituent PositionCOX-2 IC₅₀ (nM)logP
2-Fluoro-2-[4-(propan-2-yl)phenyl]acetic acidPara452.8
2-Fluoro-2-[3-(propan-2-yl)phenyl]acetic acidMeta1202.6
2,2-Difluoro-2-[4-(propan-2-yl)phenyl]acetic acidPara383.1

The para-isopropyl derivative exhibits optimal balance between potency and lipophilicity, underscoring the significance of substituent geometry .

Future Research Directions

  • Synthetic Optimization: Develop enantioselective routes to access chiral derivatives for stereochemical activity studies.

  • Target Identification: Employ chemoproteomics to map novel biological targets beyond COX-2.

  • Formulation Science: Engineer nanoparticle carriers to enhance tumor-specific delivery in oncology applications.

The integration of computational modeling and high-throughput screening will accelerate the translation of this compound into clinical candidates.

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